

Application Notes and Protocols: Measuring Intracellular Lactate Levels after AZD0095 Treatment

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Compound of Interest

Compound Name: AZD0095
Cat. No.: B10854968

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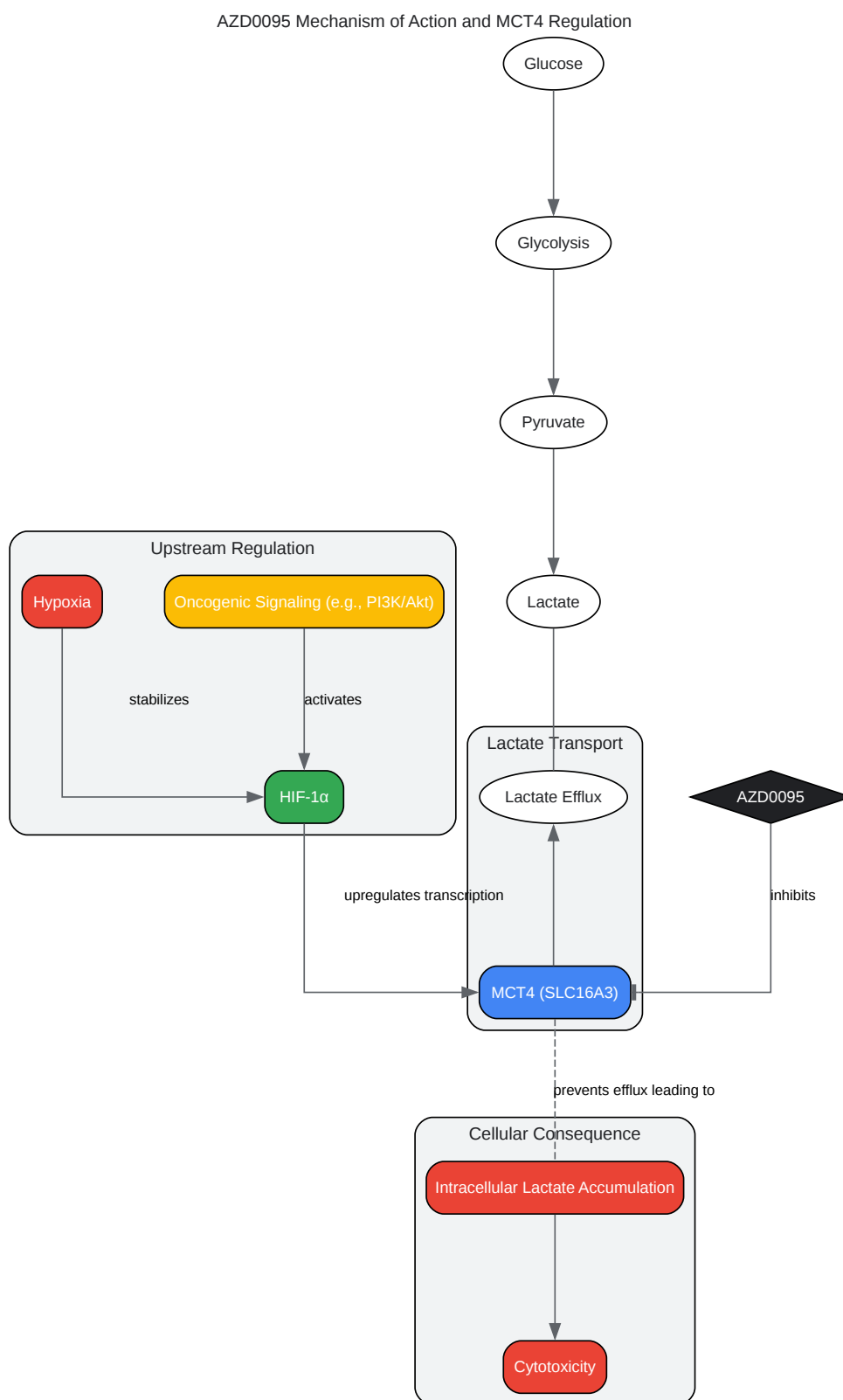
Introduction

AZD0095 is a highly potent and selective inhibitor of the monocarboxylate transporter 4 (MCT4)[1][2]. MCT4 is a critical plasma membrane protein responsible for the efflux of lactate from highly glycolytic cells, a hallmark of many cancer types known as the Warburg effect[1][3]. In the tumor microenvironment, high levels of lactate contribute to acidosis, immune suppression, and cancer progression[3][4]. By blocking MCT4, **AZD0095** prevents lactate export, leading to an accumulation of intracellular lactate and subsequent cytotoxicity in cancer cells that rely on this transporter[1][4]. This application note provides a detailed protocol for measuring the increase in intracellular lactate levels in cancer cells following treatment with **AZD0095**, a key pharmacodynamic marker of its activity.

Signaling Pathway Overview

The expression of MCT4 is significantly upregulated in many cancers, often in response to hypoxic conditions within the tumor microenvironment. A key regulator of this process is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 α)[5][6][7]. Under hypoxic conditions, HIF-1 α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including SLC16A3 (the gene encoding MCT4), to drive their transcription[5][8]. The PI3K/Akt signaling pathway,

frequently activated in cancer, has also been shown to regulate MCT4 expression, potentially through its influence on HIF-1 α activity[9]. Inhibition of MCT4 with **AZD0095** leads to a buildup of intracellular lactate, which can disrupt cellular metabolism and induce cell death[1][10].



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Caption: Signaling pathway of MCT4 regulation and **AZD0095** inhibition.

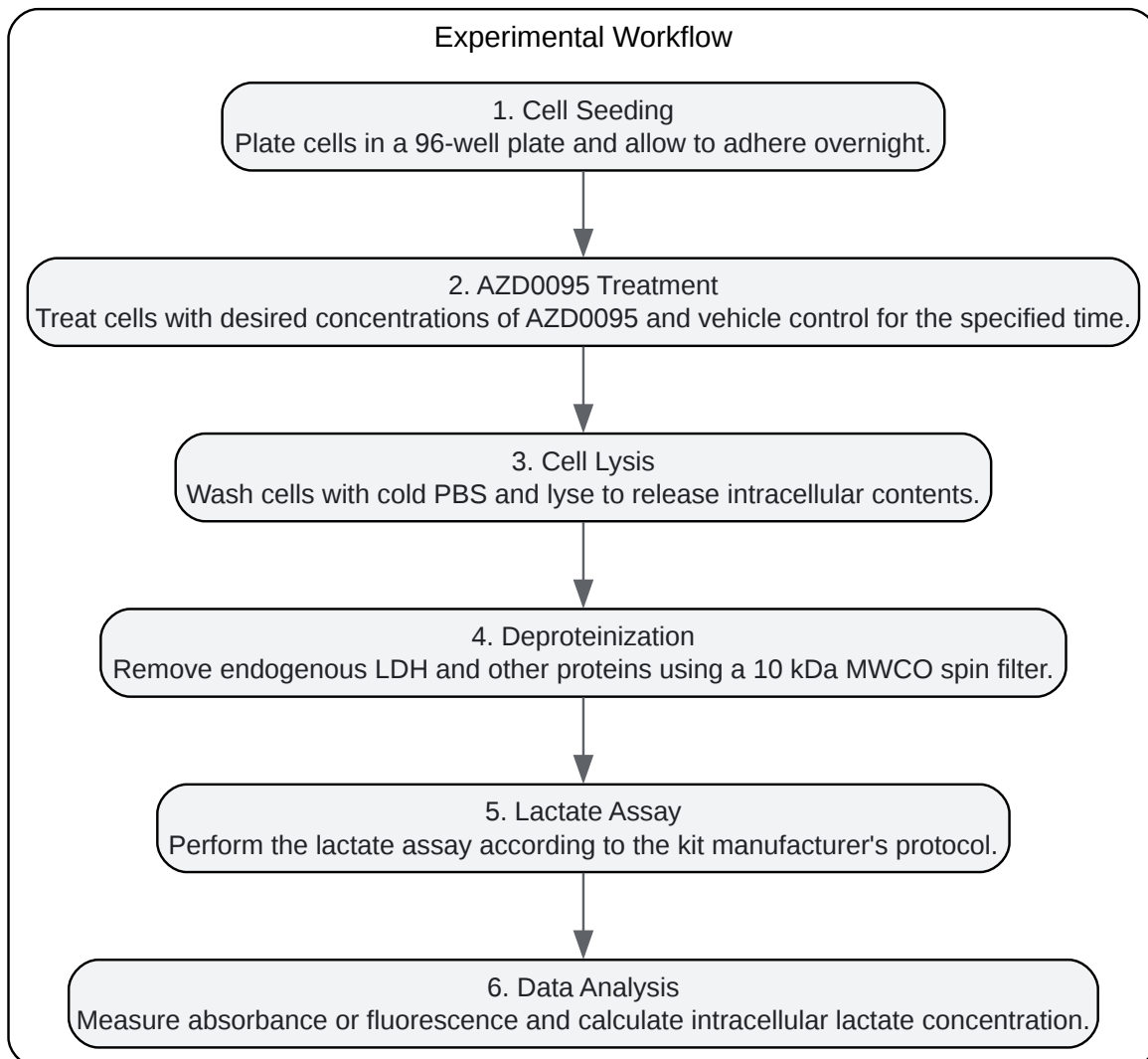
Experimental Protocol: Measurement of Intracellular Lactate

This protocol is designed for the colorimetric or fluorometric measurement of intracellular L-lactate in cultured cells treated with **AZD0095**. Commercially available lactate assay kits are recommended for this purpose. The following is a generalized protocol; always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

- Cancer cell line of interest (e.g., MCT4-expressing)
- Cell culture medium and supplements
- **AZD0095** (and appropriate vehicle control, e.g., DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[[11](#)]
- 10 kDa molecular weight cut-off (MWCO) spin filters[[12](#)]
- L-Lactate Assay Kit (colorimetric or fluorometric)
- 96-well microplate (clear for colorimetric, black for fluorometric assays)
- Microplate reader

Experimental Workflow:



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